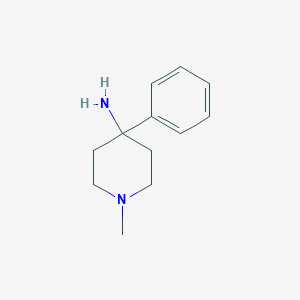

1-Methyl-4-phenylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14-9-7-12(13,8-10-14)11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXDYXAREJWGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550938 | |

| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100316-65-2 | |

| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-N-phenylpiperidin-4-amine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-N-phenylpiperidin-4-amine, a disubstituted piperidine derivative, is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is found in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization.

A Note on Nomenclature: The nomenclature surrounding substituted piperidines can be ambiguous. The topic "1-Methyl-4-phenylpiperidin-4-amine" could structurally imply a piperidine ring with a methyl group on the nitrogen, and both a phenyl and an amino group at the 4-position. However, the most commonly referenced and commercially available compound with this name is more accurately described by the IUPAC name 1-methyl-N-phenylpiperidin-4-amine , with the CAS number 22261-94-5 . In this isomer, the phenyl group is attached to the exocyclic amine at the 4-position. This guide will focus on this well-characterized isomer, also known by synonyms such as 4-anilino-1-methylpiperidine.[1][2][3]

Chemical Properties and Structure

1-Methyl-N-phenylpiperidin-4-amine is a secondary amine with a molecular formula of C₁₂H₁₈N₂ and a molecular weight of approximately 190.28 g/mol .[1] Its structure features a central piperidine ring with a methyl group on the ring nitrogen (a tertiary amine) and a phenylamino (anilino) group at the 4-position.

Core Structure

The molecule's core is a saturated heterocyclic amine, the piperidine ring. The presence of the N-methyl group makes the ring nitrogen a tertiary amine, influencing its basicity and nucleophilicity. The anilino moiety at the 4-position introduces an aromatic system, which can participate in various intermolecular interactions and influences the molecule's overall polarity and solubility.

Table 1: Physicochemical Properties of 1-Methyl-N-phenylpiperidin-4-amine

| Property | Value | Source |

| IUPAC Name | 1-methyl-N-phenylpiperidin-4-amine | [1] |

| CAS Number | 22261-94-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| Monoisotopic Mass | 190.146998583 Da | [1] |

| XLogP3 | 2.5 | [1] |

| SMILES | CN1CCC(CC1)NC2=CC=CC=C2 | [1] |

| InChIKey | GXJSWUKLJQHQFZ-UHFFFAOYSA-N | [1] |

Synthesis of 1-Methyl-N-phenylpiperidin-4-amine

The most prevalent and efficient method for the synthesis of 1-methyl-N-phenylpiperidin-4-amine is the reductive amination of 1-methyl-4-piperidone with aniline.[4] This one-pot reaction is a cornerstone of amine synthesis, valued for its high yields and operational simplicity. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the target secondary amine.

Foundational Chemistry: The "Why" Behind the Method

Reductive amination is a superior method to direct alkylation of aniline with a 4-halopiperidine derivative. The latter approach is often plagued by side reactions, such as over-alkylation and elimination, leading to lower yields and more complex purification. By forming the C-N bond through an imine intermediate, reductive amination offers greater control and selectivity. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the iminium ion in the presence of the starting ketone, preventing the reduction of the ketone to an alcohol.[5][6]

Experimental Protocol: Reductive Amination

This protocol is a representative synthesis based on established methodologies for similar reductive aminations.

Materials:

-

1-Methyl-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 equivalent) and aniline (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (2.0 equivalents).

-

Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-methyl-N-phenylpiperidin-4-amine as a pure solid.

Synthesis Workflow Diagram

Caption: Reductive amination synthesis of 1-methyl-N-phenylpiperidin-4-amine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-methyl-N-phenylpiperidin-4-amine. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic protons of the phenyl group will appear in the downfield region (typically δ 7.2-6.6 ppm). The protons on the piperidine ring will appear in the upfield region, with the N-methyl protons appearing as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the δ 110-150 ppm range, while the aliphatic carbons of the piperidine ring and the N-methyl group will appear at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Methyl-N-phenylpiperidin-4-amine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | ~148 |

| Aromatic CH (ortho) | ~113 |

| Aromatic CH (meta) | ~129 |

| Aromatic CH (para) | ~117 |

| Piperidine C4 (CH) | ~52 |

| Piperidine C2/C6 (CH₂) | ~53 |

| Piperidine C3/C5 (CH₂) | ~32 |

| N-Methyl (CH₃) | ~46 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorptions for 1-Methyl-N-phenylpiperidin-4-amine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350-3310 | N-H Stretch | Secondary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 1335-1250 | C-N Stretch | Aromatic Amine |

| 1250-1020 | C-N Stretch | Aliphatic Amine |

Note: The N-H stretch of a secondary amine is typically a single, sharp band.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-methyl-N-phenylpiperidin-4-amine, electron ionization (EI) would likely lead to the following fragmentation pathways.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI mass spectrometry fragmentation of 1-methyl-N-phenylpiperidin-4-amine.

Explanation of Fragmentation:

-

Molecular Ion ([M]⁺˙): The intact molecule with one electron removed, showing a peak at m/z = 190.

-

Alpha-Cleavage: A common fragmentation for amines is cleavage of the bond adjacent to the nitrogen atom. Cleavage of the piperidine ring can lead to various fragments. A significant fragment is often observed at m/z = 96, corresponding to the loss of the anilino radical.

-

Loss of the Piperidine Moiety: Fragmentation can also occur where the anilino group remains charged, leading to a fragment at m/z = 93.

Conclusion

1-Methyl-N-phenylpiperidin-4-amine is a valuable building block in synthetic and medicinal chemistry. Its synthesis via reductive amination is a robust and scalable method. The analytical techniques of NMR, IR, and mass spectrometry provide a comprehensive means of confirming its structure and purity. This guide serves as a foundational resource for researchers working with this and related piperidine derivatives.

References

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2020). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Retrieved from [Link]

-

ResearchGate. (2005). A Convenient One-Pot Synthesis of Fentanyl. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

OSTI.GOV. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-methylpiperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

Sources

1-Methyl-4-phenylpiperidin-4-amine CAS number and IUPAC name

An In-Depth Technical Guide to 4-Amino-1-methyl-4-phenylpiperidine: Synthesis, Properties, and Applications

Foreword by the Senior Application Scientist

In the landscape of medicinal chemistry and drug development, the 4-phenylpiperidine scaffold stands as a cornerstone for a multitude of centrally active therapeutic agents. Its rigid structure provides a reliable framework for presenting pharmacophoric elements in a defined three-dimensional space, leading to specific interactions with biological targets. This guide delves into the technical nuances of a specific, yet underexplored, derivative: 4-amino-1-methyl-4-phenylpiperidine. While direct literature on this exact molecule is sparse, its structural components suggest a rich potential for pharmacological activity. This document, therefore, serves as both a technical guide and a forward-looking whitepaper, built upon established principles of organic synthesis and medicinal chemistry for researchers, scientists, and drug development professionals. We will address the likely intended structure based on the nomenclature, propose a robust synthetic pathway, and explore its potential applications, all grounded in authoritative scientific precedent.

Deciphering the Nomenclature: Identifying the Target Compound

The name "1-Methyl-4-phenylpiperidin-4-amine" presents a slight ambiguity common in chemical nomenclature. A systematic interpretation according to IUPAC conventions points to a piperidine ring as the core structure. The locants clarify the substitution pattern:

-

1-Methyl- : A methyl group is attached to the nitrogen atom of the piperidine ring (position 1).

-

4-phenyl- : A phenyl group is attached to the carbon atom at position 4 of the piperidine ring.

-

-4-amine : An amino group is also attached to the carbon atom at position 4.

This leads to the unambiguous structure of 4-amino-1-methyl-4-phenylpiperidine .

IUPAC Name: 4-amino-1-methyl-4-phenylpiperidine CAS Number: While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis and properties can be inferred from closely related structures and established synthetic methodologies.

Physicochemical Properties and Data of Structural Analogs

To provide a quantitative context, the following table summarizes key physicochemical properties of the target compound and its close, well-documented analogs. This comparative data is invaluable for predicting the behavior of 4-amino-1-methyl-4-phenylpiperidine in experimental settings.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-amino-1-methyl-4-phenylpiperidine (Target) | Not Assigned | C₁₂H₁₈N₂ | 190.28 |

| 4-Amino-1-methylpiperidine | 41838-46-4 | C₆H₁₄N₂ | 114.19[1] |

| 4-Phenylpiperidine | 771-99-3 | C₁₁H₁₅N | 161.25[2] |

| 1-Methyl-4-phenylpiperidine-4-carbonitrile | Not specified in snippets | C₁₃H₁₆N₂ | 200.28[3] |

| 4-Amino-1-benzylpiperidine | 50541-93-0 | C₁₂H₁₈N₂ | 190.28[4] |

Synthesis of 4-amino-1-methyl-4-phenylpiperidine: A Proposed Experimental Protocol

The synthesis of 4-amino-4-phenylpiperidines can be efficiently achieved through a multi-step process starting from a protected 4-piperidone. The following protocol is adapted from established methodologies for this class of compounds.[5]

Overall Synthetic Workflow

The proposed synthesis follows a logical progression from a commercially available starting material to the final product, involving the formation of a key aminonitrile intermediate followed by the introduction of the phenyl group via a Grignard reaction.

Caption: Proposed synthetic workflow for 4-amino-1-methyl-4-phenylpiperidine.

Step-by-Step Experimental Protocol

Step 1: Formation of the α-Aminonitrile Intermediate (Strecker Synthesis)

-

Reaction Setup: To a solution of 1-methyl-4-piperidone (1 equivalent) in aqueous ammonia, add ammonium chloride (1.2 equivalents).

-

Cyanide Addition: Cool the mixture in an ice bath and add a solution of sodium cyanide (1.2 equivalents) in water dropwise, maintaining the temperature below 10°C.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Workup: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Grignard Reaction for Phenyl Group Installation

-

Grignard Reagent Preparation: In a separate flask, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Addition of Aminonitrile: Dissolve the crude α-aminonitrile from Step 1 in anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 4-amino-1-methyl-4-phenylpiperidine.

Potential Applications in Research and Drug Development

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system.[2][6] The introduction of a primary amine at the 4-position, along with the N-methyl group, opens up several avenues for research and development.

Opioid Receptor Modulation

The 4-phenylpiperidine core is famously the basis for the opioid analgesic pethidine (meperidine).[2] The target compound can be considered a simplified analog and could serve as a starting point for the development of novel opioid receptor ligands. The primary amine offers a handle for further derivatization to explore structure-activity relationships at mu, delta, and kappa opioid receptors.

Dopamine Receptor Ligands

Derivatives of 4-phenylpiperidine have been investigated as D2 receptor ligands.[7] The dopaminergic stabilizer pridopidine, for instance, is based on this scaffold.[7] 4-amino-1-methyl-4-phenylpiperidine could be a valuable building block for creating libraries of compounds to screen for activity at dopamine receptors, with potential applications in treating psychosis, Parkinson's disease, or other neurological disorders.

Sigma Receptor Antagonists

Haloperidol and other 4-phenylpiperidine-containing molecules are known to interact with sigma receptors, which are implicated in pain modulation.[6] The structural features of the target compound align with the pharmacophoric requirements for sigma receptor binding, suggesting its potential as a lead structure for novel analgesics.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 3. 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-1-benzylpiperidine 98 50541-93-0 [sigmaaldrich.com]

- 5. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 1-Methyl-4-phenylpiperidin-4-amine

Abstract: The 4-amino-4-phenylpiperidine scaffold is a privileged structural motif integral to the development of numerous neurologically active agents and other bioactive compounds.[1] This guide provides an in-depth, technically-focused protocol for the synthesis and comprehensive characterization of a key derivative, 1-Methyl-4-phenylpiperidin-4-amine. We present a robust and scalable synthetic route, detailing the underlying chemical principles and experimental considerations. Furthermore, this document establishes a full suite of analytical methodologies for structural verification and purity assessment, designed to provide researchers, chemists, and drug development professionals with a self-validating framework for producing and qualifying this critical chemical intermediate.

Strategic Approach to Synthesis

The synthesis of this compound can be approached from several angles. A highly efficient and convergent strategy is a modified Strecker-Grignard reaction sequence. This pathway is selected for its reliability and the commercial availability of the starting materials. The core logic involves the initial formation of an α-aminonitrile from a ketone, followed by the nucleophilic addition of a phenyl group via a Grignard reagent. This method directly constructs the desired quaternary carbon center with the required amine and phenyl substituents.

The chosen starting material, 1-methyl-4-piperidone, is ideal as it already contains the required N-methylated piperidine ring, thus avoiding additional protection/deprotection or methylation steps post-synthesis, which simplifies the overall process.

Detailed Experimental Protocol: Synthesis

This section provides a step-by-step protocol for the synthesis. The causality behind key steps is explained to provide a deeper understanding of the reaction mechanics.

One-Pot Synthesis of this compound

This procedure combines the formation of the α-aminonitrile and the subsequent Grignard reaction into a highly efficient one-pot process, adapted from methodologies described for related 4-amino-4-phenylpiperidines.[2]

Materials & Reagents:

-

1-Methyl-4-piperidone

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

Methanol (MeOH)

-

Deionized Water

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether or THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether (Et₂O) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Workflow Overview:

Step-by-Step Procedure:

-

Aminonitrile Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-4-piperidone (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

-

Add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting ketone. The formation of the aminonitrile is a reversible equilibrium; the excess reagents help drive the reaction to completion.

-

-

Grignard Reaction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Dilute the mixture with anhydrous THF. The addition of an anhydrous ethereal solvent is critical as Grignard reagents react violently with protic solvents like water and methanol.

-

Slowly add phenylmagnesium bromide solution (approx. 2.0-2.5 eq) via a dropping funnel, maintaining the internal temperature below 10°C. This exothermic addition must be controlled to prevent side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

-

-

Workup and Isolation:

-

Cool the flask back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. This step safely neutralizes any unreacted Grignard reagent.

-

Make the aqueous layer strongly basic (pH > 12) by adding a concentrated solution of sodium hydroxide. This deprotonates the amine, converting it to the free base which is soluble in organic solvents.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether (3x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product, often an oil or a solid, can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane containing a small amount of triethylamine (e.g., 0.5-1%) to prevent the amine product from streaking on the acidic silica.

-

Alternatively, the product can be recrystallized from a suitable solvent system like ethanol/water or hexanes/ethyl acetate to yield a crystalline solid.[3]

-

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | [4] |

| Molecular Weight | 190.28 g/mol | [4][5] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 81-83 °C | [3] |

| Boiling Point | 110-120 °C @ 0.1 Torr | [3] |

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a solvent such as CDCl₃ or DMSO-d₆.

| ¹H NMR - Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.20 - 7.50 | Multiplet | 5H |

| Piperidine Protons (axial/equatorial) | 1.80 - 2.80 | Multiplets | 8H |

| N-Methyl Protons (N-CH₃) | ~2.30 | Singlet | 3H |

| Amine Protons (NH₂) | 1.50 - 2.50 (variable) | Broad Singlet | 2H |

| ¹³C NMR - Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~145 |

| Aromatic CH | 125 - 129 |

| Piperidine C (quaternary, C4) | ~58 |

| Piperidine CH₂ (adjacent to N) | ~55 |

| Piperidine CH₂ (C3, C5) | ~35 |

| N-Methyl CH₃ | ~46 |

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Expected Molecular Ion (M⁺˙): m/z = 190.15 (for C₁₂H₁₈N₂)[4][5]

-

Key Fragmentation Patterns: Expect fragments corresponding to the loss of the phenyl group, or cleavage of the piperidine ring. A significant peak may be observed at m/z 70, corresponding to the [M-phenyl-amine]+ fragment.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3400 (two bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2800 - 3000 |

| C=C (Aromatic) | Ring Stretch | 1450 - 1600 |

| N-H (Primary Amine) | Scissoring (Bend) | 1580 - 1650 |

Chromatographic Analysis (Purity Assessment)

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for determining the purity of the final compound.

| HPLC Parameter | Recommended Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Standard reverse-phase column suitable for small molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier improves peak shape for amines. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent for elution. |

| Gradient | 5% to 95% B over 10 minutes | A standard gradient to ensure elution of the compound and any impurities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance. |

| Expected Retention Time | Dependent on exact system, but typically 3-7 minutes | N/A |

A successful synthesis should yield a product with ≥95% purity as determined by the peak area in the HPLC chromatogram.

Safety and Handling

-

This compound: May cause skin and serious eye irritation. Harmful if swallowed.[5]

-

Sodium Cyanide: Acutely toxic. Reacts with acid to produce deadly hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood.

-

Grignard Reagents: Highly reactive and flammable. Reacts violently with water. Must be handled under anhydrous conditions.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory at all times.

Conclusion

This guide outlines a reliable and well-documented methodology for the synthesis of this compound. By following the detailed experimental protocol, which is grounded in established chemical principles, researchers can confidently produce this valuable intermediate. The comprehensive characterization workflow, employing NMR, MS, IR, and HPLC, provides a robust framework for verifying the structural integrity and ensuring the high purity required for applications in pharmaceutical research and development.

References

-

PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-N-(4-methylphenyl)piperidin-4-amine. Retrieved from [Link]

-

PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Methyl-4,4-diphenylpiperidine. Retrieved from [Link]

-

SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

- Google Patents. (2004). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

-

Redalyc. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-4-phenyl-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands.... Retrieved from [Link]

-

SIELC. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-4-phenylpiperidine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine. Retrieved from [Link]

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. N-Methyl-4-phenyl-4-piperidinamine | C12H18N2 | CID 9813005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Methyl-N-phenylpiperidin-4-amine

Executive Summary

This technical guide provides a comprehensive analysis of the core spectroscopic data for 1-Methyl-N-phenylpiperidin-4-amine (CAS: 22261-94-5). The structural ambiguity of the common name "1-Methyl-4-phenylpiperidin-4-amine" necessitates a clear definition; this document focuses exclusively on the isomer where the methyl group is attached to the piperidine nitrogen (N-1) and the phenyl group is attached to the exocyclic amine at position 4. This compound, a derivative of the 4-anilinopiperidine scaffold, is of significant interest in medicinal chemistry and drug development. This guide integrates data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a detailed "fingerprint" of the molecule. Each section explains the causality behind experimental choices, offers field-proven insights for data interpretation, and provides robust, self-validating protocols for data acquisition.

Introduction and Structural Clarification

The compound 1-Methyl-N-phenylpiperidin-4-amine is a tertiary amine belonging to the 4-anilinopiperidine class. This structural class is foundational to numerous pharmacologically active agents, including potent analgesics[1]. Accurate structural elucidation is paramount for regulatory approval, synthesis validation, and understanding structure-activity relationships (SAR).

The nomenclature surrounding substituted piperidines can be ambiguous. The title "this compound" could potentially describe multiple isomers. This guide focuses on the compound with the IUPAC name 1-methyl-N-phenylpiperidin-4-amine , as it is a well-documented chemical entity with available spectral data[2].

Compound Details:

| Property | Value | Source |

| IUPAC Name | 1-methyl-N-phenylpiperidin-4-amine | [2] |

| Synonyms | 4-Anilino-1-methylpiperidine | [2] |

| CAS Number | 22261-94-5 | [2] |

| Molecular Formula | C₁₂H₁₈N₂ | [2] |

| Molecular Weight | 190.28 g/mol | [2] |

| Monoisotopic Mass | 190.146998583 Da | [2] |

Below is the chemical structure of 1-methyl-N-phenylpiperidin-4-amine, which will be the basis for all subsequent spectral analysis.

Caption: Molecular structure of 1-methyl-N-phenylpiperidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 1-methyl-N-phenylpiperidin-4-amine, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

Expertise & Experience: The piperidine ring exists in a dynamic chair conformation. The protons at the C2/C6 and C3/C5 positions are diastereotopic, leading to distinct axial and equatorial signals. These often appear as complex, overlapping multiplets. The addition of D₂O would cause the N-H proton signal to disappear, a key validation step in identifying this peak[4].

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 | t | 2H | Phenyl (meta-H) | Coupling to ortho and para protons. |

| ~ 6.75 | t | 1H | Phenyl (para-H) | Coupling to two meta protons. |

| ~ 6.65 | d | 2H | Phenyl (ortho-H) | Coupling to meta protons. |

| ~ 3.60 | br s | 1H | N-H | Broad signal due to quadrupole broadening and exchange; position is concentration-dependent. |

| ~ 3.40 - 3.20 | m | 1H | C4-H | Methine proton adjacent to two nitrogen atoms. |

| ~ 2.80 - 2.60 | m | 2H | C2/C6-H (axial) | Deshielded by adjacent N-methyl group. |

| ~ 2.30 | s | 3H | N-CH₃ | Singlet, characteristic of N-methyl group. |

| ~ 2.20 - 2.00 | m | 2H | C2/C6-H (equatorial) | |

| ~ 1.90 - 1.70 | m | 2H | C3/C5-H (axial) | |

| ~ 1.60 - 1.40 | m | 2H | C3/C5-H (equatorial) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. PubChem indicates the availability of a ¹³C NMR spectrum for this compound[2]. The expected chemical shifts are tabulated below, based on general values for substituted piperidines and anilines[5].

| Chemical Shift (ppm) | Assignment | Rationale |

| ~ 147.5 | Phenyl C (ipso) | Quaternary carbon attached to nitrogen. |

| ~ 129.5 | Phenyl C (meta) | |

| ~ 117.0 | Phenyl C (para) | |

| ~ 113.5 | Phenyl C (ortho) | |

| ~ 55.0 | C2 / C6 | Carbons alpha to the piperidine nitrogen. |

| ~ 52.0 | C4 | Methine carbon attached to the anilino nitrogen. |

| ~ 46.5 | N-CH₃ | N-methyl carbon. |

| ~ 32.0 | C3 / C5 | Carbons beta to the piperidine nitrogen. |

Protocol: NMR Data Acquisition

Trustworthiness: This protocol is designed to produce high-resolution, unambiguous spectra. The choice of a high-field instrument minimizes peak overlap, which is crucial for the complex piperidine region.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-methyl-N-phenylpiperidin-4-amine.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and has minimal interfering signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Use a spectral width of approximately 16 ppm.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 240 ppm.

-

Set the number of scans to 1024 or higher, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1-methyl-N-phenylpiperidin-4-amine, IR analysis confirms the presence of the secondary amine (N-H), aromatic ring (C=C and C-H bonds), and aliphatic chains (C-H bonds).

Expertise & Experience: The key diagnostic peak is the N-H stretch of the secondary amine, which appears as a single, moderately sharp band around 3400-3300 cm⁻¹. This distinguishes it from a primary amine (which would show two bands) and a tertiary amine (which would show none)[6]. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3350 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp²) |

| 2950 - 2800 | Strong | C-H Stretch | Aliphatic (sp³) |

| ~ 1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1320 | Medium-Strong | C-N Stretch | Aromatic Amine |

| ~ 1150 | Medium | C-N Stretch | Aliphatic Amine |

| 750, 690 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Data interpreted from general values and available spectra on PubChem for the compound[2].

Protocol: ATR-FTIR Data Acquisition

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation and provides high-quality, reproducible spectra.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. Causality: This is critical to subtract the spectral contributions of atmospheric CO₂ and H₂O, ensuring that the final spectrum is solely that of the sample.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid 1-methyl-N-phenylpiperidin-4-amine powder onto the ATR crystal.

-

Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducibility.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. Causality: Co-adding scans significantly improves the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their wavenumber values.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. PubChem indicates the availability of GC-MS data for this compound[2].

Expertise & Experience: For amines, the most characteristic fragmentation pathway is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. This process results in a resonance-stabilized iminium cation, which is often the base peak in the spectrum[6]. The molecular ion peak (M⁺) for an odd-electron species containing an even number of nitrogen atoms (two in this case) should have an even mass-to-charge ratio (m/z), consistent with the molecular weight of 190.28 g/mol [2].

| m/z | Predicted Relative Intensity | Proposed Fragment / Identity |

| 190 | Medium | [M]⁺ (Molecular Ion) |

| 119 | Low | [M - C₄H₉N]⁺ (Loss of piperidine ring fragment) |

| 98 | High | [C₆H₁₂N]⁺ (Piperidine ring fragment from alpha-cleavage) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

| 71 | High | [C₄H₉N]⁺ (Further fragmentation of the piperidine ring) |

Primary Fragmentation Pathway

The most likely fragmentation is the alpha-cleavage at the C2-C3 (and C5-C6) bond of the piperidine ring, leading to the formation of a stable iminium ion.

Caption: Predicted primary fragmentation of the molecular ion.

Protocol: GC-MS Data Acquisition

Trustworthiness: This protocol ensures efficient separation of the analyte from potential impurities before it enters the mass spectrometer, providing a clean mass spectrum of the target compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

GC Method Setup:

-

Injector: Set to 250 °C in split mode (e.g., 50:1 split ratio). Causality: This ensures rapid volatilization of the sample without thermal decomposition.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Causality: This temperature program allows for the elution of any residual solvent before the analyte, then ensures the analyte elutes as a sharp peak in a reasonable timeframe.

-

-

MS Method Setup:

-

Interface Temperature: Set to 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy for EI-MS, which produces reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Acquisition and Analysis:

-

Inject 1 µL of the sample solution.

-

Acquire the data.

-

Analyze the resulting chromatogram to find the peak for the target compound.

-

Extract and analyze the mass spectrum corresponding to that peak, comparing it to library data and theoretical fragmentation patterns.

-

Conclusion

The comprehensive spectroscopic analysis of 1-methyl-N-phenylpiperidin-4-amine provides a robust and verifiable chemical signature. The predicted ¹H and ¹³C NMR spectra define the unique proton and carbon environments, while IR spectroscopy confirms the essential functional groups, notably the secondary amine and the monosubstituted aromatic ring. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by alpha-cleavage. Together, these techniques form a self-validating system for the unambiguous identification and quality assessment of this important chemical entity, providing researchers and drug developers with the foundational data needed for their work.

References

-

PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, October 30). 24.10: Spectroscopy of Amines. Retrieved January 14, 2026, from [Link]

-

Casy, A. F., Hassan, M. M. A., Simmonds, A. B., & Staniforth, D. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 21(1), 434-441. Retrieved from [Link]

-

Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Lawrence Livermore National Laboratory (LLNL-TR-654784). Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy Data. Retrieved January 14, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-Methyl-4-phenylpiperidin-4-amine

This guide provides a comprehensive technical overview of the methodologies used to determine the solubility and stability of 1-Methyl-4-phenylpiperidin-4-amine (CAS No. 182621-56-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical descriptions to offer actionable experimental protocols and the scientific rationale behind them.

Introduction

This compound is a tertiary amine featuring a piperidine core with a methyl group on the nitrogen and both a phenyl group and an amino group at the 4-position. Its structure suggests potential applications as a scaffold in medicinal chemistry, particularly in the development of central nervous system agents or as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is a prerequisite for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and storage.

While extensive public data on the physicochemical properties of this specific molecule is limited, this guide outlines the established, industry-standard methodologies for its complete characterization.

Physicochemical Properties

A summary of the basic computed and known properties of this compound is presented below. These values serve as a baseline for experimental design.

| Property | Value | Source |

| IUPAC Name | N-methyl-4-phenylpiperidin-4-amine | PubChem[1] |

| CAS Number | 182621-56-3 | PubChem[1] |

| Molecular Formula | C₁₂H₁₈N₂ | PubChem[1] |

| Molecular Weight | 190.28 g/mol | PubChem[1] |

| Computed XLogP3-AA | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 24.1 Ų | PubChem[1] |

Part 1: Solubility Profiling

The solubility of a compound is a critical parameter that dictates its behavior in various experimental and physiological environments. The presence of both a basic amino group and a lipophilic phenyl group in this compound suggests a pH-dependent solubility profile.

Rationale for Solvent Selection

The choice of solvents for solubility determination should be guided by the intended application. A typical panel would include:

-

Aqueous Buffers: To understand pH-dependent solubility, crucial for predicting behavior in physiological media and for developing aqueous formulations. A range from pH 2 to 12 is recommended.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol) - Commonly used in synthesis and purification.

-

Polar Aprotic Solvents: (e.g., Acetonitrile, Dimethylformamide) - Relevant for analytical and synthetic applications.

-

Nonpolar Solvents: (e.g., Toluene, Hexanes) - To understand lipophilicity and for extraction purposes.

Experimental Protocol: Equilibrium Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors.

Data Presentation

The experimentally determined solubility data should be presented in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| pH 2.0 Buffer | 25 | Experimental Value |

| pH 7.4 Buffer | 25 | Experimental Value |

| pH 10.0 Buffer | 25 | Experimental Value |

| Water | 25 | Experimental Value |

| Methanol | 25 | Experimental Value |

| Acetonitrile | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

Visualization of the Solubility Workflow

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Understanding the intrinsic stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are an essential tool in this assessment.[2][3] These studies intentionally stress the molecule to predict its long-term stability and to develop stability-indicating analytical methods.[2][4]

Rationale for Stress Conditions

Forced degradation studies expose the compound to conditions more severe than it would typically encounter during its lifecycle.[4] The standard set of stress conditions includes:

-

Acidic and Basic Hydrolysis: To evaluate stability across a range of pH values.

-

Oxidation: To assess susceptibility to oxidative degradation.

-

Thermal Stress: To determine the impact of high temperatures.

-

Photostability: To understand the effect of light exposure.

Experimental Protocol: Forced Degradation Studies

A stability-indicating HPLC method must be developed prior to or concurrently with these studies to ensure that the parent compound can be resolved from any degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100°C).

-

Photolytic Degradation: Expose a solid sample and a solution to a calibrated light source (UV and visible light) according to ICH Q1B guidelines.

-

-

Sample Collection and Neutralization: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products.

Potential Degradation Pathways

While specific degradation products for this compound are not documented, educated predictions can be made based on its structure:

-

Oxidation: The tertiary amine of the piperidine ring is a likely site for N-oxidation, a common degradation pathway for similar compounds.[5]

-

Hydrolysis: The molecule is unlikely to undergo hydrolysis under typical conditions due to the absence of labile functional groups like esters or amides. However, extreme acidic conditions could potentially lead to ring-opening or other rearrangements, though this is less probable.

-

Thermal Stress: High temperatures could lead to more complex degradation, potentially involving the piperidine ring or the phenyl group.

Visualization of the Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

-

PubChem. 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

-

PubChem. N-Methyl-4-phenyl-4-piperidinamine. National Center for Biotechnology Information. [Link]

-

Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC. [Link]

-

PubChem. 1-Methyl-4-phenylpiperidin-4-ol. National Center for Biotechnology Information. [Link]

-

PubChem. Piperidine, 1-methyl-4-phenyl-. National Center for Biotechnology Information. [Link]

-

G, B. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Valenti, G. L., & Drewe, J. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of pharmaceutical and biomedical analysis, 53(4), 897-905. [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

Sources

- 1. N-Methyl-4-phenyl-4-piperidinamine | C12H18N2 | CID 9813005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Phenyl-4-piperidinamine (CAS 23056-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Methyl-4-phenylpiperidin-4-amine: A Core Scaffold for Advanced Drug Discovery

Introduction: The Enduring Significance of the 4-Phenylpiperidine Motif

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for interaction with a diverse array of biological targets. The 4-phenylpiperidine scaffold is a quintessential example of such a motif, particularly within the realm of centrally active agents. Its rigidified structure, which positions a phenyl group and a basic nitrogen atom in a defined spatial orientation, has proven to be a cornerstone in the development of potent analgesics, most notably the fentanyl class of opioids.[1][2][3] This guide delves into the technical nuances and research applications of a pivotal, yet functionally versatile, derivative within this class: 1-Methyl-4-phenylpiperidin-4-amine .

While not extensively documented as a therapeutic agent in its own right, this compound serves as a critical nexus for synthetic diversification. Its primary amine offers a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, derivatization, and therapeutic potential emanating from this core structure. We will explore the causality behind experimental choices, provide validated protocols, and contextualize the application of its derivatives in the pursuit of novel therapeutics.

Core Synthesis: Establishing the Foundation

The efficient synthesis of this compound is paramount for its utilization as a versatile building block. While various strategies exist for the preparation of 4-amino-4-phenylpiperidines, a common and effective approach involves a multi-step sequence starting from a protected 4-piperidone. A particularly relevant method is the Strecker-type synthesis followed by a Grignard reaction, or a direct reductive amination.

A plausible and efficient synthetic route commences with the readily available 1-methyl-4-piperidone. The synthesis can be conceptualized as a two-step process: the formation of an aminonitrile intermediate, followed by the addition of the phenyl group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-amino-1-methylpiperidine-4-carbonitrile (Strecker Reaction)

-

To a solution of 1-methyl-4-piperidone (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add a solution of potassium cyanide (1.1 eq) in water.

-

Subsequently, add a solution of ammonium chloride (1.2 eq) in water.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-1-methylpiperidine-4-carbonitrile.

Step 2: Phenyl Group Installation via Grignard Reaction

-

Prepare a solution of phenylmagnesium bromide (a Grignard reagent, typically 3.0 M in diethyl ether) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-amino-1-methylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Strategic Derivatization: Unlocking Therapeutic Potential

The true value of this compound lies in its capacity for chemical elaboration. The primary amine at the 4-position is a versatile nucleophile, readily undergoing acylation and alkylation reactions. These modifications are fundamental to the development of potent opioid receptor modulators and other CNS-active compounds.

Acylation of the 4-Amino Group: The Genesis of Anilidopiperidine Analgesics

The acylation of the 4-amino group of this compound with various acylating agents gives rise to 4-anilidopiperidine derivatives. This class of compounds includes the highly potent synthetic opioid, fentanyl, and its numerous analogs.[3] The nature of the acyl group plays a critical role in modulating the analgesic potency and pharmacological profile of the resulting molecule.[1]

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the desired acylating agent (e.g., propionyl chloride, acetyl chloride, or a carboxylic acid anhydride) (1.1-1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-acylated derivative.

Alkylation of the 4-Amino Group: Exploring Novel Chemical Space

N-alkylation of the primary amine introduces further structural diversity, allowing for the exploration of interactions with different receptor subpockets. This can lead to compounds with altered selectivity and pharmacological properties.

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or sodium hydride (1.2-1.5 eq).

-

Add the desired alkylating agent (e.g., an alkyl halide such as ethyl bromide or benzyl bromide) (1.1 eq).

-

Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours, monitoring the reaction progress.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the N-alkylated product.

Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the synthetic utility of this compound, the following diagrams outline the core synthetic and derivatization workflows.

Caption: Synthesis of the this compound core.

Caption: Key derivatization pathways from the core scaffold.

Applications in CNS Drug Discovery: A Focus on Opioid Analgesia

The primary and most significant research application of the this compound scaffold is in the development of potent opioid analgesics.[3] The seminal discovery of fentanyl, a 4-anilidopiperidine derivative, revolutionized the field of pain management and anesthesia. The structure-activity relationship (SAR) studies of fentanyl and its analogs have provided invaluable insights into the structural requirements for high-affinity binding to the μ-opioid receptor.

Structure-Activity Relationships of 4-Anilidopiperidine Analgesics

The analgesic potency of fentanyl analogs is highly sensitive to modifications at several key positions:

-

The N-acyl group: The nature of the acyl group on the anilino nitrogen is a critical determinant of potency. A propionyl group, as seen in fentanyl, is generally optimal. Both larger and smaller acyl groups tend to decrease activity.[1]

-

The N-substituent on the piperidine ring: The 1-methyl group in our core scaffold can be replaced with other substituents to modulate activity. For instance, in fentanyl, a phenethyl group at this position significantly enhances potency.

-

Substitution on the 4-phenyl ring: Modifications to the phenyl ring at the 4-position of the piperidine core can influence potency and selectivity.

-

Substitution on the anilino-phenyl ring: Introducing substituents on the phenyl ring of the anilino moiety can also impact the pharmacological profile.

The table below summarizes the reported analgesic potency of selected 4-anilidopiperidine derivatives, illustrating the impact of structural modifications.

| Compound | R1 (Piperidine N-substituent) | R2 (Anilino N-acyl group) | Analgesic Potency (Morphine = 1) |

| Fentanyl | Phenethyl | Propionyl | 50-100 |

| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | Propionyl | 20-40 |

| Sufentanil | 2-(2-thienyl)ethyl | Propionyl | 500-1000 |

| Remifentanil | Methyl propanoate | Propionyl | 100-200 |

Data compiled from various sources on opioid analgesics.

Caption: Key structural modification points in 4-anilidopiperidine analgesics.

Conclusion: A Versatile Scaffold for Future Discoveries

This compound stands as a testament to the power of scaffold-based drug discovery. While its direct therapeutic applications are limited, its role as a foundational building block is undisputed, particularly in the development of potent opioid analgesics. The synthetic accessibility and the chemical versatility of its primary amine group provide a robust platform for the generation of diverse chemical libraries. A thorough understanding of the synthesis and derivatization strategies outlined in this guide empowers researchers to systematically explore the vast chemical space surrounding the 4-phenylpiperidine core. As the quest for safer and more effective CNS-active agents continues, the strategic application of scaffolds like this compound will undoubtedly remain a cornerstone of innovative drug design.

References

- Lalinde, S. R., et al. (2017). Fentanyl analogs: structure-activity-relationship study. Vojnosanitetski pregled, 74(10), 963-970.

- Colvin, L. A., & Fallon, M. T. (2010). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of medicinal chemistry, 34(4), 1337-1346.

-

PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). US20100016365A1 - Substituted 4-amino-piperidines.

-

PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. Retrieved from [Link]

- Sawa, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.

- Trescot, A. M., et al. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133-S153.

- Gudin, J., & Fudin, J. (2020). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 23(4S), S295-S308.

- Cheng, C. Y., et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of medicinal chemistry, 25(2), 145-152.

- Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

- National Center for Biotechnology Information. (2023). Opioid Analgesics. In StatPearls.

- Valdez, C. A., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Pacific Northwest National Laboratory (PNNL)

-

ResearchGate. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

Sources

1-Methyl-4-phenylpiperidin-4-amine: A Core Building Block for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of centrally active therapeutic agents. Its rigid structure, which presents substituents in well-defined spatial orientations, allows for precise interactions with biological targets. Within this important class of compounds, 1-methyl-4-phenylpiperidin-4-amine stands out as a versatile and highly valuable synthetic building block. The strategic placement of a primary or secondary amine at the C4 position, along with the phenyl ring, provides multiple reactive sites for molecular elaboration. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development. The inherent structural features of this compound make it a key intermediate in the synthesis of potent analgesics, particularly within the opioid class, and other central nervous system (CNS) active molecules.[1][2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. Below is a summary of the key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | PubChem CID: 9813005 |

| Molecular Weight | 190.28 g/mol | PubChem CID: 9813005 |

| CAS Number | 182621-56-3 | ChemicalBook |

| IUPAC Name | N-methyl-4-phenylpiperidin-4-amine | PubChem CID: 9813005 |

| Topological Polar Surface Area | 24.1 Ų | PubChem CID: 9813005 |

| LogP (calculated) | 1.2 | PubChem CID: 9813005 |

Note: Experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The following sections on NMR are based on general principles and data from structurally similar compounds for illustrative purposes.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.5 ppm. The piperidine ring protons will appear as a series of multiplets in the upfield region, generally between δ 1.5 and 3.0 ppm. The N-methyl group will present as a singlet, likely around δ 2.2-2.5 ppm. The protons of the C-H bonds adjacent to the nitrogen atoms will be shifted downfield due to the electron-withdrawing effect of the nitrogen.

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the phenyl group between δ 125 and 150 ppm. The carbons of the piperidine ring will resonate in the range of δ 25-60 ppm. The N-methyl carbon will give a signal at approximately δ 40-45 ppm. The quaternary carbon at the C4 position, attached to both the phenyl and amino groups, will have a distinct chemical shift.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial preparation of a 4-amino-4-phenylpiperidine precursor, followed by a selective N-methylation. This synthetic strategy allows for the introduction of the key structural motifs in a controlled manner.

Step 1: Synthesis of the 4-Amino-4-phenylpiperidine Precursor

A robust method for the synthesis of 4-amino-4-phenylpiperidines has been outlined in the patent literature, providing a solid foundation for obtaining the necessary precursor.[5] The general approach involves the reaction of a protected 4-piperidone with a cyanide source and an amine, followed by a Grignard reaction to introduce the phenyl group, and subsequent deprotection. For the synthesis of an N-unsubstituted precursor, a protected amine can be used in the initial step.

A common starting material for this synthesis is a 1-protected-4-piperidone, such as 1-benzyl-4-piperidone. The synthesis of related 4-anilinopiperidines often starts with the reductive amination of a piperidone with aniline.[6]

Conceptual Workflow for Precursor Synthesis

Caption: Conceptual workflow for the synthesis of the 4-amino-4-phenylpiperidine precursor.

Step 2: N-Methylation via the Eschweiler-Clarke Reaction

With the 4-amino-4-phenylpiperidine precursor in hand, the final step is the selective methylation of the piperidine nitrogen. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines, using formic acid and formaldehyde.[7] A key advantage of this reaction is that it avoids the formation of quaternary ammonium salts.[7]

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[7] This process is repeated for primary amines until the tertiary amine is formed, at which point the reaction stops as the formation of another iminium ion is not possible.

Experimental Protocol: Eschweiler-Clarke Methylation of 4-Amino-4-phenylpiperidine

Disclaimer: This protocol is a representative procedure based on established methods for the Eschweiler-Clarke reaction and should be adapted and optimized for the specific substrate and scale of the reaction. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Amino-4-phenylpiperidine (precursor from Step 1)

-

Formic acid (88-98%)

-

Formaldehyde (37% aqueous solution)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) for basification

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-amino-4-phenylpiperidine precursor (1.0 eq).

-

Add formic acid (approximately 2.0-3.0 eq) to the flask.

-

Slowly add a 37% aqueous solution of formaldehyde (approximately 2.0-3.0 eq).

-

Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add 1M HCl to the reaction mixture to quench any remaining reagents and to protonate the product.

-

Wash the acidic aqueous layer with dichloromethane to remove any non-basic impurities.

-

Basify the aqueous layer to a pH of >11 by the slow addition of a strong base (e.g., NaOH pellets or a saturated K₂CO₃ solution) while cooling in an ice bath.

-

Extract the product into dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure product. A high yield is typically expected for this reaction.[5]